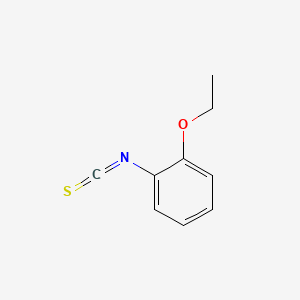

2-Ethoxyphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-9-6-4-3-5-8(9)10-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHMRCJOZYLGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177743 | |

| Record name | o-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23163-84-0 | |

| Record name | 1-Ethoxy-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23163-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Ethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023163840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-ethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Ethoxyphenyl Isothiocyanate (CAS No. 23163-84-0)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Ethoxyphenyl isothiocyanate is a specialized aromatic organic compound featuring an isothiocyanate functional group (-N=C=S) and an ethoxy substituent on a benzene ring. Identified by its CAS Number 23163-84-0, this reagent serves as a pivotal building block in modern synthetic chemistry.[1][2][3][4] Its utility stems from the unique electrophilic nature of the isothiocyanate carbon, which allows for facile reactions with a wide array of nucleophiles. This reactivity is harnessed by medicinal chemists and material scientists to construct complex molecular architectures, particularly in the synthesis of novel therapeutic agents and agrochemicals.[4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed to empower researchers in leveraging this versatile compound to its full potential.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's physical properties and hazard profile is a non-negotiable prerequisite for its effective and safe use in a laboratory setting. The data for this compound is summarized below.

Physical and Chemical Properties

The ethoxy group at the ortho-position influences the compound's solubility and conformational behavior, while the isothiocyanate group dictates its chemical reactivity.

| Property | Value | Source(s) |

| CAS Number | 23163-84-0 | [1][2][3][5] |

| Molecular Formula | C₉H₉NOS | [1][3][5] |

| Molecular Weight | 179.24 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Density | 1.14 g/cm³ | [4][5][6] |

| Boiling Point | 223 °C | [4][5][6] |

| Purity | Typically ≥97% | [5][6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Dioxane). | [1] |

Hazard Identification and Safety

This compound is a hazardous substance that demands careful handling. It is classified as a lachrymator and is sensitive to moisture.[5][6] Adherence to the following GHS classifications is critical for safe laboratory practice.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][6][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5][6][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [5][6][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [5][6][8] |

Key Precautionary Statements: P261 (Avoid breathing vapors), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye protection/face protection).[5][6][8] Always consult the full Safety Data Sheet (SDS) before use.[9][10][11][12][13]

The Chemistry of the Isothiocyanate Group: A Hub of Reactivity

The synthetic versatility of this compound is almost entirely derived from the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack.

This reactivity is the cornerstone of its application as a synthetic intermediate.[14] The general reaction mechanism involves the addition of a nucleophile to the electrophilic carbon, followed by protonation to yield a stable adduct, most commonly a thiourea derivative when the nucleophile is an amine.

Synthesis Protocol: From Amine to Isothiocyanate

Aromatic isothiocyanates are commonly synthesized from the corresponding primary amine.[15][16] While the classic method involves the use of highly toxic thiophosgene, modern approaches often utilize safer reagents that generate the thiocarbonyl group in situ or promote the desulfurization of an intermediate dithiocarbamate salt.[6][17]

The protocol below describes a common and reliable two-step, one-pot procedure starting from 2-ethoxyaniline (o-phenetidine).[6][17]

Experimental Workflow: Synthesis

Step-by-Step Methodology

Causality: This method is favored for its operational simplicity and avoidance of highly toxic reagents like thiophosgene. The reaction proceeds by first forming a dithiocarbamate salt in an aqueous medium, which is then desulfurized by an activating agent like cyanuric chloride (TCT) to yield the final isothiocyanate.[17]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, combine 2-ethoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and water (approx. 1 M concentration relative to the amine).

-

Dithiocarbamate Formation : To the stirring mixture, add carbon disulfide (CS₂, 1.2 eq) dropwise over 20-30 minutes. Maintain the temperature at or below room temperature.

-

Reaction Monitoring : Allow the mixture to stir vigorously for 2-4 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the complete consumption of the starting amine.

-

Desulfurization Setup : Once the formation of the dithiocarbamate salt is complete, cool the reaction flask to 0 °C in an ice bath. Separately, prepare a solution of trichlorotriazine (TCT, 0.5 eq) in dichloromethane (CH₂Cl₂).

-

Isothiocyanate Formation : Add the TCT solution dropwise to the cold, stirring reaction mixture. A precipitate may form.

-

Final Stirring : After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.

-

Aqueous Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

-

Purification : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Spectroscopic methods provide a definitive structural fingerprint of the molecule.[18][19]

| Technique | Characteristic Signature |

| IR Spectroscopy | Very strong, sharp, and characteristic asymmetric -N=C=S stretching band around 2000-2200 cm⁻¹.[20] Aromatic C-H and C=C stretches will also be present. |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm). A complex multiplet pattern for the four aromatic protons in the 6.8-7.3 ppm region. |

| ¹³C NMR | Aromatic carbons between 110-160 ppm. The distinctive isothiocyanate carbon appears around 130-140 ppm. Signals for the ethoxy carbons will also be present (~64 ppm and ~15 ppm). |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 179.24. |

Application in Research: Synthesis of Bioactive Thioureas

A primary application of this compound in drug discovery is its use as an electrophile to synthesize N,N'-disubstituted thioureas. The thiourea scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[15][21][22]

Experimental Workflow: Thiourea Synthesis

Step-by-Step Methodology

Causality: This reaction is highly efficient and typically proceeds without the need for a catalyst. The nucleophilic amine readily attacks the electrophilic carbon of the isothiocyanate, forming a stable C-N bond and generating the thiourea product. The reaction is often clean, with the primary purification challenge being the removal of excess starting material.

-

Amine Solution : In a flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Reagent Addition : To this solution, add this compound (1.0 eq) either neat or as a solution in the same solvent. The addition is typically performed at room temperature.

-

Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction by TLC until one of the starting materials is consumed. Reaction times can vary from 1 to 24 hours depending on the nucleophilicity of the amine.

-

Product Isolation : Upon completion, the desired thiourea product may precipitate directly from the reaction mixture. If so, it can be isolated by filtration and washed with a cold solvent. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure thiourea derivative.

Conclusion

This compound (CAS No. 23163-84-0) is more than a mere chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, coupled with established synthetic and analytical protocols, makes it a reliable and valuable reagent for researchers. From constructing libraries of potential drug candidates based on the thiourea scaffold to developing novel functional materials, the applications are broad and impactful. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and safely integrate this compound into their research and development workflows, accelerating the pace of discovery.

References

- 1. Page loading... [guidechem.com]

- 2. 23163-84-0 this compound 2-乙氧基异硫氰酸苯酯 -Win-Win Chemical [win-winchemical.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 23163-84-0 [chemicalbook.com]

- 6. This compound | 23163-84-0 [amp.chemicalbook.com]

- 7. 2-Methoxyphenyl Isothiocyanate | 3288-04-8 | TCI AMERICA [tcichemicals.com]

- 8. o-Ethoxyphenyl isothiocyanate | C9H9NOS | CID 123407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. carlroth.com [carlroth.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. chemicalpapers.com [chemicalpapers.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethoxyphenyl Isothiocyanate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenyl isothiocyanate, also known as 1-ethoxy-2-isothiocyanatobenzene, is an aromatic organosulfur compound of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring an electrophilic isothiocyanate moiety ortho to a sterically influential ethoxy group, imparts a distinct reactivity profile that makes it a valuable intermediate for the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility as a building block in the development of novel therapeutic agents and functional molecules.

Core Molecular and Physical Properties

This compound is a pale yellow liquid at room temperature, characterized by the molecular formula C₉H₉NOS.[1] The presence of the highly reactive isothiocyanate (-N=C=S) functional group is central to its chemistry, enabling a wide array of synthetic transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NOS | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| CAS Number | 23163-84-0 | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 223 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| IUPAC Name | 1-ethoxy-2-isothiocyanatobenzene | [2] |

Molecular Structure

The structure of this compound is defined by a benzene ring substituted with an isothiocyanate group and an adjacent ethoxy group. This ortho-substitution pattern is critical to its reactivity, as the ethoxy group can exert both steric and electronic effects on the neighboring reactive center.

Synthesis and Mechanistic Considerations

The synthesis of aryl isothiocyanates is a well-established field, with the most common and historically significant method involving the reaction of a primary aromatic amine with a thiocarbonylating agent.

Primary Synthesis Pathway: From o-Phenetidine

The industrial and laboratory-scale synthesis of this compound typically starts from the corresponding primary amine, 2-ethoxyaniline (o-phenetidine). The classical approach utilizes highly reactive and toxic thiophosgene (CSCl₂) as the thiocarbonyl source. This reaction proceeds rapidly, often in a biphasic system with a base like calcium carbonate or sodium bicarbonate to neutralize the HCl byproduct.

References

An In-Depth Technical Guide to 2-Ethoxyphenyl Isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenyl isothiocyanate, with the CAS number 23163-84-0, is an aromatic organosulfur compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural features, particularly the reactive isothiocyanate moiety appended to an ethoxy-substituted benzene ring, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reactivity profiles, and its applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a pungent odor.[2] It is sensitive to moisture and should be stored in a cool, dry place.[1] The presence of the ethoxy group at the ortho position influences the electronic properties and conformational flexibility of the molecule, which in turn affects its reactivity.

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 23163-84-0 | [1] |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 223 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| Flash Point | 131.1 °C | [1] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as ethanol, DMSO, and DMF.[2][4] | |

| IUPAC Name | 1-ethoxy-2-isothiocyanatobenzene |

Synthesis and Reactivity

The synthesis of this compound, like many aryl isothiocyanates, most commonly proceeds from its corresponding primary amine, o-phenetidine. Two primary methods are prevalent in the literature: the use of thiophosgene and the reaction with carbon disulfide.[5]

General Synthesis Pathway from o-Phenetidine

The reaction of o-phenetidine with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide, leads to the formation of the isothiocyanate. The use of thiophosgene is highly efficient but involves a toxic reagent, necessitating stringent safety precautions.[5] The carbon disulfide method is a common alternative.[6]

Caption: General synthesis of this compound.

Reactivity Profile

The core of this compound's reactivity lies in the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, making the compound an excellent synthon for creating a variety of sulfur and nitrogen-containing heterocycles.[1]

Common reactions include:

-

Reaction with Amines: Forms N,N'-disubstituted thioureas, which are themselves valuable precursors for various bioactive molecules.[7][8]

-

Reaction with Alcohols and Thiols: Leads to the formation of thiocarbamates and dithiocarbamates, respectively.

-

Cycloaddition Reactions: The C=S and N=C bonds can participate in cycloaddition reactions to form diverse heterocyclic systems.[9]

Applications in Research and Drug Development

The ability of this compound to readily react with nucleophiles makes it a valuable tool in the synthesis of compounds with potential therapeutic applications. Isothiocyanate-containing compounds are known to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[10]

While specific drug candidates derived directly from this compound are not prominently in the public domain, its utility is demonstrated in the synthesis of various heterocyclic scaffolds that are central to many drug discovery programs. For instance, it can be used to synthesize substituted quinazolines and benzimidazoles, which are known pharmacophores. The ethoxy group can also serve as a handle for further molecular modifications to optimize pharmacokinetic and pharmacodynamic properties.

The general mechanism of action for many isothiocyanates involves the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[11] They can also influence cellular processes by reacting with sulfhydryl groups of proteins, thereby altering their function.

Experimental Protocols

Synthesis of N-(2-ethoxyphenyl)-N'-phenylthiourea

This protocol details a representative reaction of this compound with an amine to form a thiourea derivative.

Materials:

-

This compound (1.0 mmol)

-

Aniline (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a solution of aniline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add this compound (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is typically complete within 1-2 hours.[7]

-

Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

-

If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[7]

Caption: Workflow for thiourea synthesis.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of isothiocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the range of 2000-2200 cm⁻¹.[12] For the closely related 2-methoxyphenyl isothiocyanate, a similar pattern in absorption is observed near 2100 cm⁻¹.[13] Additional bands corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹), C-O stretching of the ethoxy group, and aromatic C=C bending vibrations (1400-1600 cm⁻¹) would also be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), and potentially a broad signal for the proton ortho to the isothiocyanate group. Based on typical chemical shifts, the aromatic protons would appear in the range of 6.8-7.5 ppm, the quartet of the ethoxy group around 4.1 ppm, and the triplet around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxy group, and the isothiocyanate carbon. The isothiocyanate carbon typically appears in the range of 125-140 ppm. However, it is a well-documented phenomenon that the signal for the isothiocyanate carbon can be very broad or even "silent" due to the quadrupolar relaxation of the ¹⁴N nucleus and the flexibility of the -N=C=S group.[14][15] The aromatic carbons will resonate between approximately 110 and 160 ppm, while the ethoxy carbons will be more upfield.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[3] It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] As a lachrymatory and corrosive substance, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its defined chemical and physical properties, coupled with the high reactivity of the isothiocyanate functional group, provide a reliable platform for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers significant potential as a starting material for the synthesis of novel bioactive compounds and heterocyclic scaffolds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 23163-84-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for 2-Ethoxyphenyl Isothiocyanate: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Executive Summary

2-Ethoxyphenyl isothiocyanate (CAS No. 23163-84-0) is a pivotal intermediate in the synthesis of novel therapeutic agents and specialized agrochemicals.[1] Its unique structure, featuring an isothiocyanate functional group, allows for versatile reactions, particularly in the construction of heterocyclic systems.[1][2] This guide provides an in-depth analysis of the principal synthetic routes to this compound, moving beyond mere procedural descriptions to elucidate the underlying chemical rationale and field-proven insights. We will dissect the most prevalent and reliable method—the decomposition of an in-situ generated dithiocarbamate salt derived from 2-ethoxyaniline—and provide a comparative analysis of various desulfurization agents. Furthermore, a detailed, self-validating experimental protocol is presented, alongside a discussion of alternative pathways and critical safety considerations. This document is intended for researchers and drug development professionals seeking a robust and practical understanding of this compound synthesis.

Introduction: The Strategic Importance of this compound

Isothiocyanates (ITCs) are a class of compounds recognized for their significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] this compound serves as a crucial building block, enabling medicinal chemists to introduce the 2-ethoxyphenyl moiety into larger, more complex molecules. The compound is a pale yellow liquid with a molecular formula of C₉H₉NOS and a molecular weight of 179.24 g/mol .[1]

The core of its synthetic utility lies in the reactivity of the isothiocyanate group (-N=C=S). This electrophilic functional group readily undergoes nucleophilic addition with amines, alcohols, and thiols, making it an ideal precursor for the synthesis of thioureas, thiocarbamates, and dithiocarbamates, respectively. These products are often key scaffolds in the development of new pharmaceutical entities.

The primary challenge in synthesizing aryl isothiocyanates like this compound is achieving high yields and purity while avoiding hazardous reagents. Historically, syntheses relied on the highly toxic thiophosgene.[6][7] Modern approaches, however, have shifted towards safer, more efficient multi-step, one-pot procedures, which form the focus of this guide.

The Primary Synthetic Pathway: Decomposition of Dithiocarbamate Salts

The most common and versatile method for synthesizing aryl isothiocyanates is a two-stage process that begins with the corresponding primary amine—in this case, 2-ethoxyaniline.[3][8] This pathway involves the initial formation of a dithiocarbamate salt, which is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.[6][9]

Principle of the Reaction

The overall transformation can be summarized in two key steps:

-

Dithiocarbamate Salt Formation: 2-ethoxyaniline reacts with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct to yield this compound.

Caption: General two-step synthesis of this compound.

Causality in Reagent Selection

Step 1: Dithiocarbamate Formation The choice of base is critical. An organic base like triethylamine (Et₃N) is commonly used as it is soluble in organic solvents and acts as a proton scavenger to drive the reaction forward.[9] For aqueous conditions, an inorganic base like potassium carbonate (K₂CO₃) may be employed.[2] The nucleophilic attack of the amine on the electrophilic carbon of CS₂ is the key bond-forming step.

Step 2: Desulfurization The selection of the desulfurizing agent is the most important variable, impacting yield, reaction time, purity, and safety. The agent's role is to activate the dithiocarbamate, turning one of the sulfur atoms into a good leaving group. A comparative analysis of common reagents is essential for protocol optimization.

| Desulfurizing Agent | Typical Conditions | Key Advantages | Trustworthiness & Causality Behind Choice |

| Lead(II) Nitrate | Aqueous solution, steam distillation[10] | Classic, well-documented method. | Reliable for simple anilines, but the heavy metal waste is a significant drawback. The lead sulfide precipitate drives the reaction.[10] |

| Ethyl Chloroformate | Biphasic or organic solvent[3][11] | Good yields, readily available reagent. | Forms a stable intermediate that decomposes upon heating, offering good control. Often used in industrial scale-up.[11] |

| Tosyl Chloride (TsCl) | One-pot, with Et₃N, in THF or CH₂Cl₂[7] | High yields (75-97%), mild conditions, rapid (30 min).[3] | Excellent choice for laboratory scale. TsCl activates the dithiocarbamate to form a labile thiotosyl ester, which rapidly decomposes.[3] |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic DMAP or DABCO[12] | Clean reaction, volatile byproducts, simple workup. | Boc₂O is an effective activator, and the byproducts (CO₂, t-BuOH, sulfur) are easily removed, simplifying purification.[12] |

| Iodine (I₂) | Biphasic medium (e.g., water/EtOAc) with NaHCO₃[6][12] | "Green" reagent, inexpensive, environmentally acceptable. | Mild oxidant that facilitates the intramolecular cyclization and elimination to form the isothiocyanate and elemental sulfur.[6] |

Field-Proven Experimental Protocol: One-Pot Synthesis via Tosyl Chloride

This protocol is based on the highly efficient method described by Wong and Dolman, which leverages tosyl chloride for a rapid and high-yielding synthesis.[7] It is a self-validating system as the progress can be easily monitored, and the workup is straightforward.

Materials and Reagents

-

2-Ethoxyaniline (1.0 eq)

-

Carbon Disulfide (CS₂) (1.2 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology

Caption: Experimental workflow for the one-pot synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethoxyaniline (1.0 eq) and anhydrous THF.

-

Dithiocarbamate Formation: Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the resulting mixture at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Desulfurization: Add p-toluenesulfonyl chloride (1.1 eq) in one portion. The reaction is often exothermic and may require cooling with a water bath.

-

Reaction Completion: Stir the mixture for 30 minutes at room temperature. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Routes

While the dithiocarbamate method is preferred, it is valuable for a researcher to be aware of alternative pathways.

The Thiophosgene Method

This is the classical method for isothiocyanate synthesis.[3] It involves the direct reaction of 2-ethoxyaniline with thiophosgene (CSCl₂) in the presence of a base like NaHCO₃ in a biphasic system (e.g., CH₂Cl₂/water).[13]

-

Expertise & Trustworthiness: While effective and high-yielding, thiophosgene is extremely toxic and difficult to handle.[3][6] Its use is now largely restricted due to safety concerns, and less hazardous alternatives like triphosgene are sometimes used as surrogates.[3] This method should only be considered when other methods fail and with stringent safety protocols in place.

Isocyanide Sulfuration

A more modern and "green" approach involves the direct reaction of an isocyanide with elemental sulfur.[14][15] The synthesis of 2-ethoxyphenyl isocyanide from 2-ethoxyaniline would be the prerequisite step. The subsequent reaction with elemental sulfur, often catalyzed by a base like DBU, provides the isothiocyanate in an atom-economical fashion.[15]

-

Expertise & Trustworthiness: This method avoids toxic reagents like CS₂ and thiophosgene. Its primary limitation is the availability or synthesis of the corresponding isocyanide precursor. It represents a more sustainable direction in isothiocyanate synthesis.[14]

Safety and Handling

-

Reagents: Carbon disulfide is highly flammable and volatile. Tosyl chloride is a corrosive solid. All manipulations should be performed in a well-ventilated fume hood.

-

Product: Isothiocyanates, including this compound, are generally considered lachrymatory and are skin and respiratory tract irritants.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of this compound is most reliably and safely achieved through a one-pot process involving the formation of a dithiocarbamate salt from 2-ethoxyaniline and CS₂, followed by desulfurization. Among the various desulfurizing agents, tosyl chloride and di-tert-butyl dicarbonate represent the best balance of efficiency, safety, and operational simplicity for a laboratory setting.[3][7][12] The choice of a specific pathway should always be guided by an assessment of the available facilities, scale of the reaction, and a paramount commitment to safety. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to consistently obtain high-purity material for applications in drug discovery and development.

References

- 1. innospk.com [innospk.com]

- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine - Google Patents [patents.google.com]

- 12. cbijournal.com [cbijournal.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

Reactivity and mechanism of action of 2-Ethoxyphenyl isothiocyanate

An In-depth Technical Guide to the Reactivity and Mechanism of Action of 2-Ethoxyphenyl isothiocyanate

Abstract

This technical guide provides a comprehensive analysis of this compound, a member of the broader class of organic isothiocyanates known for their significant biological activity. We delve into the fundamental principles governing its reactivity, focusing on the electrophilic nature of the isothiocyanate functional group. The narrative elucidates the compound's mechanism of action within biological systems, highlighting its covalent interactions with cellular nucleophiles and subsequent modulation of critical signaling pathways, including the Keap1-Nrf2 antioxidant response and pro-apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and investigating this potent molecule.

Introduction: The Isothiocyanate Scaffold

This compound (CAS 23163-84-0) is an aromatic organic compound featuring an ethoxy group and an isothiocyanate group (-N=C=S) attached to a benzene ring.[1][2] Its molecular formula is C₉H₉NOS.[1] While specific research on the 2-ethoxy variant is limited, its chemical behavior and biological potential can be largely inferred from the extensive studies on related isothiocyanates (ITCs). ITCs are widely recognized for their presence in cruciferous vegetables (e.g., broccoli, watercress) where they exist as glucosinolate precursors.[3][4][5] Upon plant cell damage, the enzyme myrosinase hydrolyzes these precursors to release ITCs, which are responsible for the vegetables' pungent flavor and, more importantly, their well-documented chemopreventive and anti-inflammatory properties.[6][7][8] The central theme of ITC bioactivity is the potent electrophilicity of the isothiocyanate carbon, which renders it highly reactive toward cellular nucleophiles, forming the basis of its mechanism of action.[9][10]

Physicochemical Properties and Synthesis

-

Molecular Weight: 179.24 g/mol .[2]

-

Boiling Point: 223 °C.[12]

-

Density: 1.14 g/cm³.[1]

-

Reactivity: Sensitive to moisture and lachrymatory.[12]

The synthesis of isothiocyanates is well-established. A common laboratory and industrial method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurylating agent like tosyl chloride or ethyl chloroformate to yield the final isothiocyanate product.[13][14] Another versatile approach uses phenyl chlorothionoformate to react with amines.

Core Reactivity: The Electrophilic Hub

The chemical reactivity of this compound is dominated by the -N=C=S functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.[9][15] This makes it a prime target for nucleophilic attack.

The general reaction mechanism involves the addition of a nucleophile to the central carbon, forming an unstable intermediate that rearranges to a stable adduct.[9] In a biological context, the most significant nucleophiles are the thiol groups (-SH) of cysteine residues in proteins and glutathione (GSH), and to a lesser extent, the amine groups (-NH₂) of lysine residues.[10][16]

-

Reaction with Thiols: The reaction with a thiol (R'-SH) forms a dithiocarbamate adduct. This is a reversible but often stable covalent modification. The reaction with the cellular antioxidant glutathione is a key step in the metabolism and detoxification of ITCs, but also a mechanism that can deplete cellular GSH, leading to oxidative stress.[4][17][18]

-

Reaction with Amines: The reaction with a primary or secondary amine (R'-NH₂) forms a thiourea derivative.[11] This covalent bonding to amine-containing residues on proteins can also lead to significant alterations in protein function.

Mechanism of Action in Biological Systems

The bioactivity of ITCs is not due to classical receptor-ligand interactions but rather to the covalent modification of key cellular proteins. This "promiscuous" reactivity allows ITCs to influence a multitude of cellular processes simultaneously.[6][19]

The Keap1-Nrf2 Antioxidant Response Pathway

A primary mechanism for the chemopreventive effects of ITCs is the potent activation of the Nrf2 signaling pathway.[8][10][16]

-

Normal State: Under normal conditions, the transcription factor Nrf2 (Nuclear factor-erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation.[10][19]

-

ITC Intervention: Keap1 is rich in highly reactive cysteine residues. ITCs, including this compound, act as electrophiles that covalently modify these cysteine thiols on Keap1.[16][19]

-

Nrf2 Liberation: This modification changes the conformation of Keap1, preventing it from binding and degrading Nrf2.

-

Nuclear Translocation & Gene Expression: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes.[8][20] This triggers the transcription of a battery of Phase II detoxification and cytoprotective enzymes, such as Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1).[3][21]

This upregulation of the cell's endogenous antioxidant defense system helps neutralize carcinogens and protect against oxidative damage.[7]

Induction of Apoptosis and Cell Cycle Arrest

In cancer cells, ITCs can overwhelm cellular defense mechanisms, leading to programmed cell death (apoptosis) and halting cell proliferation.[22][23]

-

ROS Generation: While ITCs trigger antioxidant responses, at higher concentrations they can lead to the depletion of intracellular glutathione (GSH), disrupting redox homeostasis and causing a surge in reactive oxygen species (ROS).[4][19] This oxidative stress can damage mitochondria, leading to the release of cytochrome c.

-

MAPK and Caspase Activation: The release of cytochrome c and other cellular stress signals activate key signaling cascades like the mitogen-activated protein kinase (MAPK) pathway and subsequently the caspase family of proteases, which execute the apoptotic program.[16][23]

-

Bcl-2 Family Regulation: ITCs can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (like Bcl-2, Mcl-1) and upregulating pro-apoptotic members (like Bax, Bak).[23][24]

-

Cell Cycle Arrest: ITCs have been shown to arrest the cell cycle, often at the G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), thereby preventing cancer cells from dividing.[3][16]

Other Key Molecular Targets

The electrophilic nature of ITCs allows them to interact with a wide range of other protein targets, contributing to their diverse biological effects:

-

Inhibition of NF-κB: The transcription factor NF-κB is a master regulator of inflammation. ITCs can inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.[4][22]

-

HDAC Inhibition: Some ITCs can act as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histones, they can alter gene expression, for example, by reactivating silenced tumor suppressor genes.[3][16]

-

Deubiquitinating Enzyme (DUB) Inhibition: Recent studies have shown that ITCs can inhibit DUBs such as USP9x.[24] These enzymes are crucial for protein stability, and their inhibition by ITCs can lead to the degradation of key oncogenic and anti-apoptotic proteins like Mcl-1 and Bcr-Abl.[24]

Quantitative Data on Isothiocyanate Activity

While specific quantitative data for this compound is not widely published, the following table summarizes representative data for well-studied ITCs to provide a comparative context for their biological potency.

| Isothiocyanate (ITC) | Assay Type | Cell Line / Target | Endpoint | Result | Reference(s) |

| Phenethyl ITC (PEITC) | Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (Cell Viability) | ~10 µM | [17] |

| Benzyl ITC (BITC) | Enzyme Inhibition | Human Glutathione Reductase | Kᵢ (inactivation) | 259.87 µM | [25] |

| Sulforaphane (SFN) | Apoptosis Induction | A549 (Lung Cancer) | Apoptosis (%) | Significant increase at 12.5 µM | [17] |

| Moringa ITCs | Gene Expression | HK-2 (Renal Cells) | Nrf2 Upregulation | 1.25–5 µM | [10] |

| 3-Methoxyphenyl ITC | Enzyme Inhibition | Human COX-2 | % Inhibition | ~99% at 50 µM | [10] |

Note: The values presented are illustrative and can vary based on experimental conditions, cell type, and exposure time.

Experimental Protocols for Investigation

To evaluate the reactivity and biological efficacy of this compound, a series of well-defined experiments are required. The following protocols provide a robust starting point.

Protocol: Spectrophotometric Assay for Thiol Reactivity

This protocol quantifies the reactivity of this compound with a model thiol, N-acetyl-L-cysteine (NAC), by monitoring the change in absorbance over time. The formation of the dithiocarbamate adduct can be tracked spectrophotometrically.

Materials:

-

This compound

-

N-acetyl-L-cysteine (NAC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous ethanol or DMSO (for stock solution)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in anhydrous ethanol or DMSO. Prepare a 10 mM stock solution of NAC in PBS (pH 7.4). Causality Note: Using an anhydrous solvent for the ITC stock is crucial to prevent hydrolysis.

-

Reaction Setup: In a quartz cuvette, add PBS to a final volume of 1 mL. Add NAC to a final concentration of 100 µM.

-

Equilibration: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding this compound to a final concentration of 100 µM. Mix quickly by inverting the cuvette.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at a predetermined wavelength (typically determined by a wavelength scan of the product, often around 270-300 nm) every 30 seconds for 30-60 minutes.

-

Control: Run a parallel experiment containing only the ITC in PBS to control for any spontaneous degradation or absorbance changes.

-

Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. This provides a quantitative measure of reactivity.

Protocol: Cell Viability and Apoptosis Assessment

This workflow determines the cytotoxic and pro-apoptotic effects of this compound on a cancer cell line (e.g., A549 lung cancer cells).

Conclusion and Future Perspectives

This compound, as a representative of the ITC class, is a highly reactive electrophilic molecule with significant potential as a modulator of cellular pathways. Its primary mechanism of action is the covalent modification of protein thiols, most notably on Keap1, leading to the activation of the cytoprotective Nrf2 pathway. At higher, pharmacologically relevant concentrations in cancer models, it can induce apoptosis through oxidative stress and modulation of key signaling cascades.

Future research should focus on several key areas:

-

Target Identification: Utilizing advanced proteomics and chemical biology techniques to identify the specific protein targets of this compound in various cell types.

-

Structure-Activity Relationship (SAR): Systematically comparing the potency of the 2-ethoxy variant with other ortho-, meta-, and para-substituted phenyl isothiocyanates to understand how substituent position and electronics influence reactivity and biological activity.

-

In Vivo Efficacy: Moving beyond cell culture to assess the compound's bioavailability, metabolism, and efficacy in preclinical animal models of disease.

By continuing to unravel the complex interplay between its chemical reactivity and its biological consequences, the scientific community can better harness the therapeutic potential of this compound and related compounds.

References

- 1. innospk.com [innospk.com]

- 2. o-Ethoxyphenyl isothiocyanate | C9H9NOS | CID 123407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound | 23163-84-0 [amp.chemicalbook.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 17. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Electrophiles in foods: the current status of isothiocyanates and their chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 23. redalyc.org [redalyc.org]

- 24. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of Isothiocyanates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from glucosinolate precursors in cruciferous vegetables, have garnered significant scientific interest for their broad spectrum of biological activities.[1] Renowned for their potent anticancer, anti-inflammatory, and antimicrobial properties, ITCs represent a promising avenue for the development of novel therapeutic and chemopreventive agents.[2] This in-depth technical guide provides a comprehensive overview of the core biological activities of ITCs, with a focus on the underlying molecular mechanisms, experimental methodologies for their evaluation, and crucial considerations for translational research. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge to facilitate further exploration and application of these versatile compounds.

Introduction: The Chemical Biology of Isothiocyanates

Isothiocyanates are characterized by the functional group –N=C=S, which confers a high degree of electrophilicity, enabling them to react with nucleophilic cellular targets and modulate a variety of signaling pathways.[1] The specific biological effects of an ITC are dictated by the nature of its side chain (R-group), leading to a diverse array of activities among different ITC compounds.[3] Prominent examples include sulforaphane from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and allyl isothiocyanate (AITC) from mustard.[4] The bioavailability of ITCs is a critical factor influencing their in vivo efficacy and is dependent on the processing of their glucosinolate precursors by the plant enzyme myrosinase or gut microbiota.[4][5]

Anticancer Activities: A Multi-pronged Approach to Taming Malignancy

The anticancer properties of isothiocyanates are well-documented and are attributed to their ability to influence multiple stages of carcinogenesis, from initiation to progression and metastasis.[6][7] Their mechanisms of action are multifaceted, targeting key cellular processes that are dysregulated in cancer.

Core Anticancer Mechanisms

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[7] This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.[8]

-

Cell Cycle Arrest: By modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), ITCs can induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[6][9]

-

Inhibition of Angiogenesis: ITCs have been shown to interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis, by down-regulating pro-angiogenic factors like vascular endothelial growth factor (VEGF).[10]

-

Modulation of Biotransformation Enzymes: ITCs can inhibit Phase I enzymes that activate pro-carcinogens and induce Phase II detoxification enzymes, which promote the excretion of carcinogens.[11][12] This dual action helps to prevent the initiation of cancer.

-

Epigenetic Regulation: Emerging evidence suggests that ITCs can influence epigenetic modifications, such as inhibiting histone deacetylases (HDACs), which can lead to the re-expression of silenced tumor suppressor genes.[7][12]

Key Signaling Pathways

The anticancer effects of ITCs are orchestrated through the modulation of several critical signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, is a primary target. ITCs activate Nrf2, leading to the upregulation of a battery of cytoprotective genes.[13]

Figure 1: Activation of the Nrf2 signaling pathway by isothiocyanates.

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.[14]

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of the ITC (e.g., 3-50 µM) and incubate for 24-72 hours.[14][15]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][17]

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of ITC for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[18]

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-30 minutes at room temperature in the dark.[11][18]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10][17]

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with ITC, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol on ice for at least two hours.[19]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing PI and RNase A. Incubate overnight at 4°C in the dark.[19]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[20]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected ITCs in various cancer cell lines.

| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Sulforaphane | PC-3 (Prostate) | Trypan Blue | ~30 (72h) | [15] |

| Sulforaphane | DU 145 (Prostate) | Trypan Blue | ~30 (72h) | [15] |

| Allyl isothiocyanate | PC-3 (Prostate) | Trypan Blue | ~15-17 | [15] |

| Phenethyl isothiocyanate | HepG2 (Liver) | MTT | Varies | [14] |

| Benzyl isothiocyanate | B16F10 (Melanoma) | MTT | Varies | [14] |

Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer.[11] Isothiocyanates exhibit potent anti-inflammatory properties by targeting key inflammatory pathways.

Core Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of ITCs involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] ITCs can prevent the degradation of the NF-κB inhibitor, IκB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[11]

Figure 2: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Experimental Protocols for Assessing Anti-inflammatory Activity

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or biological fluids.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the ITC.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Data Analysis: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

This assay measures the DNA binding activity of NF-κB in nuclear extracts, providing a direct assessment of its activation.[21][22]

Protocol:

-

Nuclear Extract Preparation: Treat cells with an inflammatory stimulus and/or ITC, then prepare nuclear extracts.

-

Assay Procedure: Use a commercially available NF-κB transcription factor assay kit. This typically involves incubating the nuclear extracts in a 96-well plate coated with a dsDNA sequence containing the NF-κB binding site.[22]

-

Detection: The bound NF-κB is then detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[22]

-

Data Analysis: Measure the absorbance to quantify NF-κB DNA binding activity.

Antimicrobial Properties: A Natural Defense Against Pathogens

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[23][24]

Core Antimicrobial Mechanisms

The antimicrobial action of ITCs is not fully elucidated but is thought to involve multiple mechanisms, including:

-

Disruption of cell membrane integrity.

-

Inhibition of essential enzymes.

-

Generation of oxidative stress.

Experimental Protocol for Assessing Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][24]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilutions: Perform two-fold serial dilutions of the ITC in a 96-well microtiter plate containing growth medium.[24]

-

Inoculation: Add the microbial inoculum to each well.[25]

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.[26]

-

MIC Determination: The MIC is determined as the lowest concentration of the ITC at which no visible growth is observed.[24][25]

Quantitative Data on Antimicrobial Activity

The following table presents MIC values for selected ITCs against various bacteria.

| Isothiocyanate | Bacterium | MIC (µg/mL) | Reference |

| Benzyl isothiocyanate | Staphylococcus aureus (MRSA) | 2.9 - 110 | [24] |

| Allyl isothiocyanate | Campylobacter jejuni | 50 - 200 | [1] |

| Benzyl isothiocyanate | Campylobacter jejuni | 1.25 - 5 | [1] |

Challenges and Future Directions in Drug Development

Despite the promising preclinical data, the translation of ITCs into clinical practice faces several challenges.[4][23]

-

Bioavailability and Formulation: The bioavailability of ITCs can be variable and is influenced by food processing and individual differences in gut microbiota.[4][27] The development of stable formulations that enhance bioavailability is a critical area of research.[28]

-

Dose-Response and Hormesis: ITCs can exhibit a hormetic (biphasic) dose-response, where low doses may have stimulatory effects, while higher doses are inhibitory.[6] Determining the optimal therapeutic window is crucial.

-

Synergistic Combinations: Combining ITCs with conventional chemotherapy drugs has shown synergistic effects, potentially enhancing therapeutic efficacy and overcoming drug resistance.[6][8][29] Further investigation into these combinations is warranted.

-

Clinical Trials: More well-designed clinical trials are needed to establish the safety and efficacy of ITCs in humans for various disease indications.[3][4]

Conclusion

Isothiocyanates are a fascinating class of natural compounds with a remarkable range of biological activities. Their ability to modulate multiple key cellular pathways involved in cancer, inflammation, and microbial growth underscores their significant potential in drug discovery and development. This guide has provided a comprehensive technical overview of their core activities and the experimental methodologies used to study them. By understanding the intricate mechanisms of action and addressing the challenges in clinical translation, the scientific community can unlock the full therapeutic potential of these powerful plant-derived molecules.

References

- 1. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]

- 3. Isothiocyanates: Translating the Power of Plants to People - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Phenethyl isothiocyanate and dasatinib combination synergistically reduces hepatocellular carcinoma growth via cell cycle arrest and oxeiptosis [frontiersin.org]

- 9. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 10. jove.com [jove.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Bioavailability of Isothiocyanates From Broccoli Sprouts in Protein, Lipid, and Fiber Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro-in vivo dose response of ursolic acid, sulforaphane, PEITC, and curcumin in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. annalsofplantsciences.com [annalsofplantsciences.com]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. kumc.edu [kumc.edu]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. researchgate.net [researchgate.net]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. raybiotech.com [raybiotech.com]

- 23. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 28. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy | MDPI [mdpi.com]

- 29. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxyphenyl Isothiocyanate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxyphenyl isothiocyanate (CAS No. 23163-84-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using a suite of modern spectroscopic techniques. We will explore the expected spectral features based on its molecular structure and draw parallels with closely related analogs to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉NOS, belongs to the versatile class of organic isothiocyanates.[1][2] These compounds are renowned for their reactivity, particularly the electrophilic nature of the isothiocyanate (-N=C=S) functional group, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1][3] Understanding the precise molecular structure and purity of this compound is paramount for its effective application in research and development. Spectroscopic analysis provides the necessary tools for this essential characterization.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol [2] |

| Appearance | Pale yellow liquid[1] |

| Density | 1.14 g/cm³[1] |

| Boiling Point | 223°C[1] |

Mass Spectrometry: Unveiling the Molecular Ion

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 179, corresponding to the nominal molecular weight.[2] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental formula of C₉H₉NOS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Interpretation of Fragmentation Patterns

The fragmentation of isothiocyanates in EI-MS is influenced by the structure of the R-group attached to the -NCS moiety.[4] Common fragmentation pathways for aromatic isothiocyanates involve cleavages at the benzylic position and rearrangements. For this compound, key expected fragments would include the loss of the ethoxy group and rearrangements involving the isothiocyanate group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: An interferogram is generated and then Fourier-transformed to produce the final IR spectrum.

Expected IR Absorption Bands

Drawing a comparison with the closely related 2-Methoxyphenyl isothiocyanate, for which detailed vibrational analysis is available, we can confidently predict the key absorption bands for the ethoxy analogue.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretching (aliphatic -CH₂, -CH₃) |

| ~2100 | Very Strong, Broad | Asymmetric -N=C=S stretching[6] |

| ~1600 | Medium | C=C stretching (aromatic ring)[5] |

| ~1250 | Strong | Asymmetric C-O-C stretching (aryl-alkyl ether) |

| ~1040 | Strong | Symmetric C-O-C stretching (aryl-alkyl ether)[6] |

The most diagnostic peak in the IR spectrum is the intense and broad absorption around 2100 cm⁻¹, which is a hallmark of the isothiocyanate functional group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The chemical shifts will be influenced by the electron-withdrawing nature of the isothiocyanate group and the electron-donating nature of the ethoxy group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.0 | Multiplet | 4H | Aromatic protons |

| ~4.1 | Quartet | 2H | -OCH₂- |

| ~1.4 | Triplet | 3H | -CH₃ |

The aromatic region will likely display a complex multiplet pattern due to the ortho-disubstitution on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. However, a notable characteristic of isothiocyanates is the often-broad and low-intensity signal of the isothiocyanate carbon (-N=C=S).[7][8][9] This "near-silence" is attributed to the structural flexibility and the hybridization at the nitrogen and carbon atoms of the isothiocyanate group.[8][9]

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-140 | Aromatic C-O |

| ~135 | -N=C=S (potentially broad) |

| ~130-120 | Aromatic C-H & C-NCS |

| ~64 | -OCH₂- |

| ~15 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Caption: A generalized workflow for NMR spectroscopic analysis.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic isothiocyanates typically exhibit characteristic absorption bands in the UV region.[5] For this compound, we can expect absorption bands arising from π → π* transitions of the aromatic ring and n → π* transitions involving the isothiocyanate group.[5] The ultraviolet spectra of aromatic isothiocyanates often show a characteristic absorption band in the region of 300-320 nm, which is attributed to the n → π* transitions of the conjugated system.[5]

Experimental Protocol: UV-Vis Spectroscopy

-